(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, a furaldehyde moiety, and an indole derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone typically involves the condensation of 2-nitrobenzaldehyde with 2-furaldehyde in the presence of hydrazine derivatives. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furaldehyde moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism by which 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone exerts its effects is primarily through its interaction with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and DNA, leading to potential antimicrobial or anticancer effects. The furaldehyde and indole moieties can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the furaldehyde and indole moieties.
2-Furaldehyde: Contains the furaldehyde moiety but lacks the nitrophenyl and indole groups.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the nitrophenyl and furaldehyde groups.
Uniqueness: The uniqueness of 5-(2-nitrophenyl)-2-furaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H12N4O4 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(3Z)-3-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H12N4O4/c24-19-18(13-5-1-3-7-15(13)21-19)22-20-11-12-9-10-17(27-12)14-6-2-4-8-16(14)23(25)26/h1-11H,(H,21,22,24)/b20-11+ |
InChI Key |
IIIFDTSAAVUKBK-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.